![molecular formula C22H26N2O B5520304 3-{[benzyl(ethyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520304.png)

3-{[benzyl(ethyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-{[benzyl(ethyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol is a compound with potential for various applications due to its unique molecular structure. Its properties and reactions can be significantly influenced by its quinolinol base structure.

Synthesis Analysis

- The synthesis of similar quinolinone derivatives often involves multi-component reactions or condensation methods. For instance, the synthesis of pyranoquinoline derivatives through a three-component reaction has been reported (Asghari, Ramezani, & Mohseni, 2014).

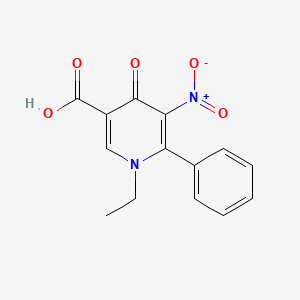

Molecular Structure Analysis

- The molecular structure of quinolinone derivatives, which can be closely related to 3-{[benzyl(ethyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol, often features intramolecular hydrogen bonding and may exist in different forms due to the flexibility of the side chain (Iwanami, Seki, & Inagaki, 1971).

Chemical Reactions and Properties

- Quinolinone derivatives often undergo various chemical reactions including cyclization, condensation, and substitutions. These reactions are influenced by the functional groups present in the compound (Gao et al., 2011).

Physical Properties Analysis

- The physical properties of such compounds can vary depending on the substitution pattern and the nature of functional groups. For example, derivatives of quinolinone have been studied for their potential application in liquid crystal displays, indicating unique optical properties (Bojinov & Grabchev, 2003).

Chemical Properties Analysis

- The chemical properties, including reactivity and stability, are largely influenced by the quinolinone core and the attached substituents. These properties are critical in determining their potential applications in various fields, such as in the synthesis of biologically active compounds (Smith, El‐Hiti, Abdel-megeed, & Abdo, 1996).

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

- Innovative Synthetic Approaches: Research has explored innovative synthetic methodologies for quinolinol derivatives, including one-pot biocatalytic synthesis, highlighting their efficiency and environmental friendliness. These approaches allow for the synthesis of diverse libraries of quinolinones and benzoxazinones, demonstrating the compounds' versatility in organic synthesis (Petronijevic et al., 2017).

- Chemical Reactions and Properties: Studies have also focused on the chemical reactions and properties of quinolinol derivatives, such as lithiation reactions, enabling the generation of various substituted derivatives. This research underscores the reactive flexibility and potential utility of these compounds in further chemical transformations (Smith et al., 1996).

Potential Applications

- Antimicrobial and Antiviral Activities: Certain quinolinol derivatives have been evaluated for their antimicrobial and antiviral activities, showing moderate effectiveness. This suggests potential applications in developing new therapeutic agents against various pathogens (Asghari et al., 2014).

- Optical and Electronic Applications: The unique optical properties of some quinolinol derivatives have been harnessed for potential use in organic photodiodes and liquid crystal displays, indicating their relevance in the field of organic electronics (Elkanzi et al., 2020).

Zukünftige Richtungen

The future directions for research on “3-{[benzyl(ethyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol” could include further investigation into its synthesis, reactivity, and potential applications. Given the interest in similar compounds for their neuroprotective and anti-neuroinflammatory properties , this compound could also be studied in these contexts.

Wirkmechanismus

Target of Action

It is suggested that the compound may interact with cholinergic receptors and dopamine pathways .

Mode of Action

The exact mode of action of 3-{[benzyl(ethyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol remains unknown . It is suggested that the compound may potentiate dopamine while partially inhibiting serotonin . This could result in enhanced cognitive function, particularly memory recall .

Biochemical Pathways

The compound’s interaction with cholinergic receptors and dopamine pathways suggests that it may affect the biochemical pathways associated with these systems .

Result of Action

The compound has been shown to act as a hypermnesic drug in humans, enhancing memory recall . This effect was observed in a single double-blind trial involving 47 healthy volunteers .

Eigenschaften

IUPAC Name |

3-[[benzyl(ethyl)amino]methyl]-6-ethyl-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O/c1-4-17-11-12-21-19(13-17)22(25)20(16(3)23-21)15-24(5-2)14-18-9-7-6-8-10-18/h6-13H,4-5,14-15H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFFWMZIWMYFSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=C(C2=O)CN(CC)CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S*)-1-[(3'-methoxybiphenyl-3-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5520234.png)

![2-chloro-4-fluoro-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]benzamide](/img/structure/B5520239.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5520245.png)

![5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-1-methylpyridin-2(1H)-one](/img/structure/B5520280.png)

![(3S*,4R*)-1-[(8-chloro-2-methyl-4-quinolinyl)carbonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5520285.png)

![{3-allyl-1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}methanol](/img/structure/B5520287.png)

![{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5520289.png)

![1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5520293.png)

![ethyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5520308.png)

![2-{6-[(4-hydroxybutyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B5520323.png)

![3-propyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5520331.png)